
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, characterized by the presence of an oxo group at the second position and an aldehyde group at the eighth position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various substituents at different positions on the quinoline ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing biological processes such as cell signaling and metabolism. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- 2-Oxo-1,2,3,4-tetrahydroquinoline-8-methanol
- 2-Oxo-1,2,3,4-tetrahydroquinoline-8-nitrile
Comparison: Compared to its analogs, 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2-oxo-3,4-dihydro-1H-quinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-8-3-1-2-7-4-5-9(13)11-10(7)8/h1-3,6H,4-5H2,(H,11,13) |
Clave InChI |
SOCOYSRDNBKKNW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)
![5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11915470.png)


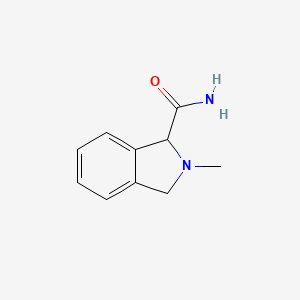
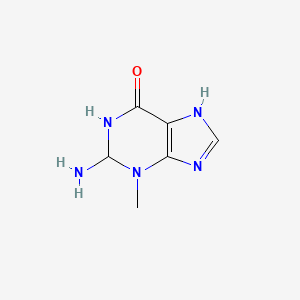
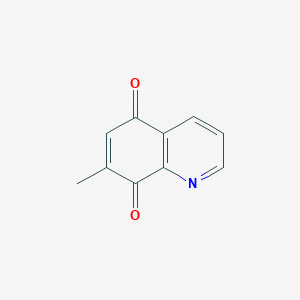
![1',3',3A',5'-tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine](/img/structure/B11915495.png)
![1,4-Diazaspiro[4.5]decane-2,3-dione](/img/structure/B11915505.png)
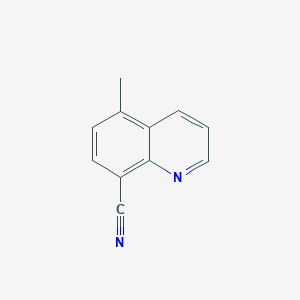
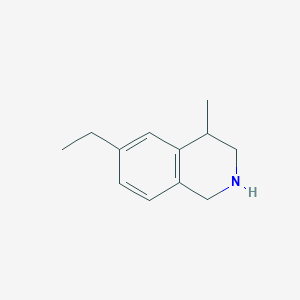
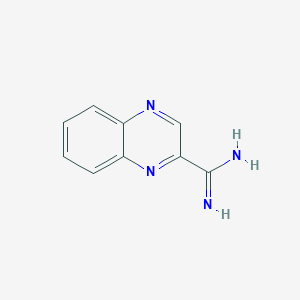
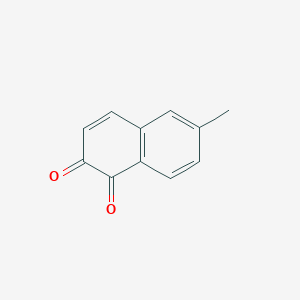
![1H-Pyrazolo[3,4-F]quinoxaline](/img/structure/B11915525.png)
